molecular formula C18H25NO6 B3036626 Crotafoline CAS No. 38494-87-0

Crotafoline

Cat. No.: B3036626
CAS No.: 38494-87-0
M. Wt: 351.4 g/mol
InChI Key: SBCVZQRQMVMRIC-OBFRPLTDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Crotafoline involves several synthetic routes. One common method includes the dissolution of the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Specific reaction conditions and reagents used in the synthesis of this compound are not widely documented, indicating the need for further research and optimization in this area.

Industrial Production Methods: Currently, there is limited information available on the industrial production methods of this compound. It is primarily produced for research purposes and is not widely manufactured on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Crotafoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific research needs.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent choice, depend on the desired outcome and the nature of the reaction.

Major Products Formed: The major products formed from the reactions involving this compound vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Crotafoline has a wide range of applications in scientific research. It is used in studies related to life sciences, including biochemistry, pharmacology, and molecular biology . In chemistry, this compound is utilized as a reagent for various synthetic reactions and as a reference compound for analytical studies. In medicine, it is investigated for its potential therapeutic properties and its role in drug development.

Mechanism of Action

The mechanism of action of Crotafoline involves its interaction with specific molecular targets and pathways within biological systems. While detailed information on its exact mechanism is limited, it is believed to exert its effects through modulation of cellular processes and signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Crotafoline can be compared with other similar compounds based on its structure and properties. Some similar compounds include other organic molecules used in life sciences research. The uniqueness of this compound lies in its specific molecular structure and its potential applications in various scientific fields. Further studies are required to fully understand its distinct characteristics and advantages over other similar compounds.

Conclusion

This compound is a valuable compound in scientific research, with potential applications in chemistry, biology, medicine, and industry. While there is still much to learn about its preparation methods, chemical reactions, and mechanism of action, ongoing research continues to uncover its unique properties and potential benefits.

Properties

IUPAC Name

(1R,4Z,11Z)-4-ethylidene-7-hydroxy-6,14-dimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-4-12-9-11(2)15(20)18(23)24-10-13-5-7-19(3)8-6-14(16(13)21)25-17(12)22/h4-5,11,14-15,20H,6-10H2,1-3H3/b12-4-,13-5-/t11?,14-,15?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCVZQRQMVMRIC-OBFRPLTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CC(C(C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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